GlyT1 Inhibitory Potency in Human JAR Cells: Target Compound (IC₅₀ = 2.5 nM) vs. ALX-5407/NFPS (IC₅₀ ≈ 2.8–3 nM)
In JAR human choriocarcinoma cells endogenously expressing GlyT1, N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits [³H]glycine uptake with an IC₅₀ of 2.5 nM [1]. This places it in the same ultra-potent tier as the well-characterized non-transportable inhibitor ALX-5407 (racemic NFPS), which exhibits an IC₅₀ of approximately 2.8–3 nM against human GlyT1 under comparable assay conditions . The sub-3-nM potency of both compounds, obtained from independent studies using validated [³H]glycine uptake endpoints, supports the conclusion that these two structurally unrelated chemotypes achieve comparable target engagement at the GlyT1 orthosteric or allosteric site.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.5 nM |
| Comparator Or Baseline | ALX-5407 (racemic NFPS): IC₅₀ ≈ 2.8–3 nM (human GlyT1) |
| Quantified Difference | Approximately equipotent (ratio ≈ 0.83–0.89); both within the 2–3 nM range |
| Conditions | Human JAR cells; [³H]glycine uptake; 1 min preincubation; 2 h measurement by liquid scintillation counting (target compound); comparable [³H]glycine uptake inhibition protocol (ALX-5407) |
Why This Matters
Demonstrates that the oxadiazole-thioether chemotype achieves potency on par with the canonical GlyT1 tool compound ALX-5407, supporting its utility as an alternative scaffold for GlyT1 inhibition studies where a different binding mode or IP position may be desirable.
- [1] BindingDB. BDBM50361575: IC₅₀ = 2.5 nM for inhibition of GlyT1 in human JAR cells assessed as inhibition of [³H]glycine uptake. Accessed 2026. View Source
